9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one
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Overview
Description
The compound 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one is a complex organic molecule with significant importance in various scientific fields. Its molecular formula is C10H12N4O4 , and it has a molecular weight of 252.22668 g/mol . This compound is known for its unique structure, which includes a purine base linked to a sugar moiety, making it a nucleoside analog.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Scientific Research Applications
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a nucleoside analog, interfering with DNA and RNA synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The compound exerts its effects primarily by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA replication, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid
- [2-[4-Hydroxy-2,5-bis(hydroxymethyl)-3-(3-methylbutanoyloxy)oxolan-2-yl]oxy-6-(hydroxymethyl)-4,5-bis(2-methylpropanoyloxy)oxan-3-yl] decanoate
Uniqueness
- The unique combination of a purine base with a sugar moiety gives 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one distinct biological activity.
- Its ability to interfere with nucleic acid synthesis makes it a valuable tool in antiviral and anticancer research.
Biological Activity
The compound 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one (CAS Number: 4546-74-1) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C9H11N5O4, with a molecular weight of approximately 253.215 g/mol. The structure includes a hydroxymethyl oxolane ring and a purine base, which are critical for its biological interactions.
Research indicates that this compound acts primarily through modulation of nucleic acid metabolism and may influence various cellular pathways. It has been studied for its effects on:
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, potentially making it a candidate for antiviral therapies.
- Antitumor Effects : The compound has shown promise in inhibiting tumor cell proliferation in vitro, indicating possible applications in cancer treatment.
Case Studies and Research Findings
- Antiviral Screening :
- Cytotoxicity Assays :
- Inhibition of Protein Secretion :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H21N5O4 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one |
InChI |
InChI=1S/C14H21N5O4/c1-7(2)4-15-14-17-12-11(13(22)18-14)16-6-19(12)10-3-8(21)9(5-20)23-10/h6-10,20-21H,3-5H2,1-2H3,(H2,15,17,18,22) |
InChI Key |
JPFWZGMCLBMEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
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